molecular formula C6H6F3NO2 B6279972 1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE CAS No. 1934954-65-0

1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE

Cat. No.: B6279972
CAS No.: 1934954-65-0
M. Wt: 181.1
InChI Key:
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Description

1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE is a heterocyclic compound that features a unique oxazine ring structure

Preparation Methods

The synthesis of 1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and has been studied extensively. Additionally, microwave-assisted synthesis has been explored to improve yields and reaction times . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE can be compared with other oxazine derivatives and trifluoromethyl-containing compounds:

The uniqueness of this compound lies in its combination of the oxazine ring and trifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

1934954-65-0

Molecular Formula

C6H6F3NO2

Molecular Weight

181.1

Purity

95

Origin of Product

United States

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